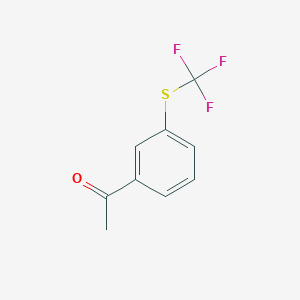

3'-(Trifluoromethylthio)acetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3-(trifluoromethylsulfanyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3OS/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKYMJZZMADIAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380677 | |

| Record name | 3'-(Trifluoromethylthio)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56773-33-2 | |

| Record name | 3'-(Trifluoromethylthio)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-(Trifluoromethylthio)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide to 3'-(Trifluoromethylthio)acetophenone

CAS Number: 56773-33-2

This technical guide provides a comprehensive overview of 3'-(Trifluoromethylthio)acetophenone, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, safety information, and potential applications.

Chemical and Physical Properties

This compound, with the IUPAC name 1-[3-(trifluoromethylsulfanyl)phenyl]ethanone, is an organic compound containing a trifluoromethylthio group and a ketone. The presence of the sulfur and fluorine atoms imparts unique electronic and steric properties to the molecule, making it a subject of interest in medicinal and materials chemistry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 56773-33-2 |

| Molecular Formula | C₉H₇F₃OS |

| Molecular Weight | 220.21 g/mol |

| IUPAC Name | 1-[3-(trifluoromethylsulfanyl)phenyl]ethanone |

| Synonyms | This compound, 1-{3-[(Trifluoromethyl)sulphanyl]phenyl}ethan-1-one, 3-Acetylphenyl trifluoromethyl sulphide |

| Appearance | Clear orange liquid |

| Purity | Typically ≥94% |

Note: Physical properties such as melting point, boiling point, and density are not consistently reported in publicly available literature and may vary depending on the supplier and purity.

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed journals, the synthesis of related aryl trifluoromethyl thioethers often involves the trifluoromethylthiolation of an aryl halide or a diazonium salt. A plausible synthetic route could involve the reaction of a 3-acetylphenyl derivative with a trifluoromethylthiolating agent.

A general workflow for a potential synthesis is outlined below. This is a conceptual workflow and would require optimization and validation in a laboratory setting.

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Research and Drug Development

The trifluoromethylthio (-SCF₃) group is of significant interest in drug design. Its strong electron-withdrawing nature and high lipophilicity can favorably influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, membrane permeability, and binding affinity.[1]

While no specific drug development projects or interactions with signaling pathways involving this compound have been identified in the public domain, compounds containing the trifluoromethylthio acetophenone scaffold are subjects of research. The biological activity of derivatives is an area of exploration. For instance, various trifluoromethylated compounds have shown promise in the development of anti-inflammatory and anticancer agents.[2] The core structure of this compound could serve as a building block for the synthesis of novel therapeutic candidates.

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.

Table 2: GHS Hazard Statements for this compound

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator when handling this compound.

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

If on Skin: Wash with plenty of water.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

The logical relationship for handling a chemical spill of this nature is outlined in the following diagram.

Caption: General workflow for responding to a chemical spill.

Conclusion

This compound is a chemical intermediate with potential applications in the synthesis of novel compounds, particularly in the fields of medicinal chemistry and materials science. The presence of the trifluoromethylthio group suggests that its derivatives could exhibit interesting biological activities. Further research is needed to fully elucidate its properties, develop efficient and scalable synthetic methods, and explore its potential as a building block for new technologies and therapeutics. Researchers and drug development professionals should handle this compound with care, adhering to strict safety protocols.

References

What are the physical and chemical properties of 3'-(Trifluoromethylthio)acetophenone?

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-(Trifluoromethylthio)acetophenone is a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug development. The incorporation of the trifluoromethylthio (-SCF3) group can profoundly influence a molecule's physicochemical and biological properties. This functional group is known for its high lipophilicity and metabolic stability, which can enhance the pharmacokinetic profile of drug candidates. This technical guide provides a comprehensive overview of the known physical, chemical, and preliminary biological properties of this compound, along with detailed experimental protocols.

Core Properties and Data

This section summarizes the key identifiers and physicochemical properties of this compound. While experimental data is prioritized, predicted values are also included to provide a more complete profile.

Table 1: Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | 1-[3-(Trifluoromethylsulfanyl)phenyl]ethanone[1] |

| CAS Number | 56773-33-2[1] |

| Molecular Formula | C9H7F3OS[1] |

| Molecular Weight | 220.21 g/mol [1] |

| InChI | InChI=1S/C9H7F3OS/c1-6(13)7-3-2-4-8(5-7)14-9(10,11,12)/h2-5H,1H3[1] |

| InChIKey | UKKYMJZZMADIAV-UHFFFAOYSA-N[1] |

| SMILES | CC(=O)c1cccc(c1)SC(F)(F)F |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Colorless oil / Clear orange liquid | Experimental |

| Boiling Point | 197.9 ± 40.0 °C | Predicted |

| Density | 1.32 ± 0.1 g/cm³ | Predicted |

| XLogP3-AA | 3.3 | Computed[1] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 8.23 (s, 1H), 8.09–8.06 (m, 1H), 7.86 (d, J = 7.6 Hz, 1H), 7.57–7.53 (m, 1H), 2.64 (s, 3H).

-

¹⁹F NMR (376 MHz, CDCl₃): δ –42.5 (s, 3F).

Mass Spectrometry (MS)

A GC-MS spectrum is available for this compound, with the primary data accessible through PubChem (CID 2777838).[1] The instrument used for the available data was a Varian Saturn 2100 T.[1]

Chemical Properties and Reactivity

The trifluoromethylthio group significantly influences the reactivity of the aromatic ring and the ketone moiety.

Stability: Aryl trifluoromethyl sulfides are generally considered to be stable compounds. The C-S bond is robust, and the trifluoromethyl group is resistant to many chemical transformations. Studies on related N-((trifluoromethyl)thio), N-(trifluoromethyl) amines have shown high aqueous stability under neutral and acidic conditions, with degradation observed under basic conditions.[2] The trifluoromethylthio group can enhance the metabolic stability of molecules, a desirable property in drug design.[3]

Reactivity: The trifluoromethylthio group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. Conversely, the sulfur atom is less reactive towards oxidation compared to non-fluorinated sulfides.[4] Selective oxidation to the corresponding sulfoxide is possible using strong oxidizing agents like hydrogen peroxide in trifluoroacetic acid, though overoxidation to the sulfone can occur.[4] The ketone functionality undergoes typical reactions such as reduction to the corresponding alcohol.

Experimental Protocols

Synthesis: Copper-Catalyzed Oxidative Trifluoromethylthiolation

A common method for the synthesis of aryl trifluoromethyl sulfides is through the copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids.

Workflow for the Synthesis of this compound

Caption: Synthesis workflow for this compound.

Detailed Protocol: To a reaction vessel containing the aryl boronic acid (1 equivalent), add the trifluoromethylthiolating agent (e.g., AgSCF₃, 1.2 equivalents) and a copper catalyst (e.g., CuI, 10 mol%). The reaction is typically carried out in an inert solvent such as DMF or DMSO under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) for several hours until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

Purification and Analysis

Purification Workflow

Caption: General purification and analysis workflow.

Detailed Protocol: The crude product is subjected to flash column chromatography on silica gel. The column is typically packed using a slurry of silica gel in a non-polar solvent (e.g., hexane). The crude material, dissolved in a minimal amount of a suitable solvent, is loaded onto the column. The product is eluted using a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent. Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound. The identity and purity of the final product are confirmed by NMR spectroscopy (¹H and ¹⁹F), mass spectrometry, and infrared spectroscopy.

Biological Activity and Signaling Pathways

The trifluoromethylthio group is a key pharmacophore in modern drug discovery due to its ability to enhance lipophilicity, metabolic stability, and cell membrane permeability.[3][5][6] While specific studies on the biological activity and signaling pathway interactions of this compound are limited, related compounds containing the trifluoromethylthio moiety have shown a range of biological activities.

General Biological Relevance of Trifluoromethylthio Compounds:

-

Antiviral and Anticancer Potential: The introduction of trifluoromethyl groups into molecules is a known strategy for developing antiviral and anticancer drugs.[7] Fluorinated compounds can bind more effectively to viral enzymes or receptors and can exhibit enhanced targeting and inhibitory activity against tumor cells.[7]

-

Enzyme Inhibition: Compounds containing the trifluoromethylthio group have been investigated for their inhibitory effects on various enzymes. For example, trifluoromethyl thioxanthone analogues have demonstrated inhibitory activity against pancreatic lipase and cyclooxygenase (COX) enzymes.[8]

Potential Signaling Pathway Interactions: Given the role of related fluorinated compounds in cancer and inflammation research, it is plausible that this compound or its derivatives could interact with key signaling pathways implicated in these processes, such as:

-

MAPK Signaling Pathway: Regulates cell growth and differentiation.

-

PI3K/Akt/mTOR Signaling Pathway: Controls cell metabolism and survival.

-

NF-κB Pathway: A central regulator of inflammatory responses.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Signaling Pathway Modulation Logic

Caption: Hypothetical modulation of signaling pathways.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its unique combination of a reactive ketone and a lipophilic, electron-withdrawing trifluoromethylthio group makes it an attractive scaffold for further chemical exploration. This guide provides a foundational understanding of its properties and synthesis, highlighting the need for further research into its experimental physicochemical properties and its specific biological activities and mechanisms of action.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-[4-(trifluoromethyl)phenyl]ethanone [stenutz.eu]

- 6. Polymethoxylated flavones for modulating signaling pathways in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]

- 8. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]

An In-depth Technical Guide to 3'-(Trifluoromethyl)acetophenone and 3'-(Trifluoromethylthio)acetophenone for Researchers and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the structure, nomenclature, and properties of two closely related fluorinated acetophenone derivatives: 3'-(Trifluoromethyl)acetophenone and 3'-(Trifluoromethylthio)acetophenone. The incorporation of trifluoromethyl and trifluoromethylthio groups into organic molecules is a critical strategy in modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the synthesis, physicochemical properties, and potential biological applications of these versatile chemical intermediates.

Section 1: 3'-(Trifluoromethyl)acetophenone

Structure and Nomenclature

3'-(Trifluoromethyl)acetophenone is an aromatic ketone characterized by a trifluoromethyl group at the meta-position of the acetophenone core.

-

Chemical Structure:

-

IUPAC Name: 1-[3-(Trifluoromethyl)phenyl]ethanone[1]

-

CAS Number: 349-76-8[1]

-

Synonyms: 3-Acetylbenzotrifluoride, m-Trifluoromethylacetophenone[1][2]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of 3'-(Trifluoromethyl)acetophenone is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₇F₃O | [1] |

| Molecular Weight | 188.15 g/mol | [1] |

| Appearance | Clear colorless to slightly yellow liquid | ChemicalBook |

| Boiling Point | 198-200 °C | [2] |

| Density | 1.235 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.4611 | [2] |

| ¹H NMR | See original source for detailed shifts | ChemicalBook |

| ¹³C NMR | See original source for detailed shifts | [1] |

| IR Spectrum | See original source for detailed peaks | [1] |

| Mass Spectrum | See original source for detailed fragmentation | PubChem |

Synthesis Protocols

Several methods for the synthesis of 3'-(Trifluoromethyl)acetophenone have been reported. Below are detailed experimental protocols for two common approaches.

Protocol 1: Diazotization of 3-Trifluoromethylaniline followed by Coupling with Acetaldoxime

This method involves the diazotization of m-trifluoromethylaniline and subsequent coupling with acetaldoxime, followed by hydrolysis.

-

Step 1: Diazotization

-

In a four-neck flask, slowly add 46 g of m-trifluoromethylaniline to 280 g of a 20% sulfuric acid solution.

-

Cool the mixture to 0 °C.

-

Slowly add 72 g of a 30% aqueous solution of sodium nitrite, maintaining the temperature between 0-5 °C.

-

After the addition is complete, stir the mixture for 1 hour at the same temperature to obtain a pale yellow diazonium salt solution.

-

-

Step 2: Coupling Reaction

-

In a separate four-neck flask, add 3.9 g of cupric chloride, 8.0 g of acetic acid, 48.5 g of a 50% acetaldoxime aqueous solution, and 100 mL of toluene.

-

Stir and cool the mixture to below 5 °C.

-

Simultaneously, add the previously prepared diazonium salt solution and a 30% liquid caustic soda solution dropwise, maintaining the pH at 4-4.5 and the temperature at 0-5 °C.

-

After the addition, warm the mixture to 15 °C and stir until the reaction is complete, as monitored by GC.

-

Allow the layers to separate. Wash the upper organic phase with a 5% ammonia solution until neutral.

-

-

Step 3: Hydrolysis

-

Transfer the organic phase to a hydrolysis kettle containing 60 L of 20% hydrochloric acid.

-

Heat the mixture to 90-95 °C with stirring and monitor the reaction by GC.

-

Upon completion, cool the mixture and allow the layers to separate.

-

Wash the upper organic phase with a 10% sodium bicarbonate solution and then with water until neutral.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and purify by vacuum distillation to obtain 3'-(trifluoromethyl)acetophenone.

-

Protocol 2: Friedel-Crafts Acetylation of Trifluoromethylbenzene

This large-scale synthesis involves the direct acetylation of trifluoromethylbenzene.

-

In an 8000 L stainless steel reaction kettle, add 4000 kg of ethyl n-propyl ether, 1000 kg of trifluoromethylbenzene, 472 kg of acetic acid, 30 kg of tetrabutylammonium bromide, and 6 kg of sodium tert-butoxide.[3]

-

Pressurize the reactor with nitrogen gas to 0.5-0.6 MPa and heat to 65-75 °C with stirring.[3]

-

Maintain the reaction at this temperature for 9 hours.[3]

-

Cool the reaction mixture to room temperature and wash with 300 kg of water.[3]

-

Separate the aqueous phase. The organic phase is subjected to vacuum distillation to remove the ethyl n-propyl ether and purify the product, yielding 3'-(trifluoromethyl)acetophenone.[3]

Applications in Drug Discovery and Agrochemicals

3'-(Trifluoromethyl)acetophenone is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[4]

-

Pharmaceuticals: It serves as a building block for creating anti-inflammatory and analgesic agents.[5] One notable application is as a reagent in the stabilization of the endosomal Toll-like receptor 8 (TLR8), which can lead to inhibitory activity.[6]

-

Agrochemicals: This compound is a crucial intermediate in the preparation of the commercial fungicide Trifloxystrobin.[2][7]

While the specific details of the interaction are not fully elucidated in the available literature, the reported use of 3'-(trifluoromethyl)acetophenone in stabilizing TLR8 suggests a potential role in modulating the TLR8 signaling pathway. TLR8 is an endosomal receptor that recognizes single-stranded RNA, leading to the activation of downstream signaling cascades, primarily through the MyD88-dependent pathway, culminating in the activation of NF-κB and the production of pro-inflammatory cytokines. The stabilization of TLR8 by a small molecule could either enhance or inhibit its signaling, depending on the nature of the interaction.

Section 2: this compound

Structure and Nomenclature

This compound features a trifluoromethylthio group at the meta-position of the acetophenone structure.

-

Chemical Structure:

-

IUPAC Name: 1-[3-(Trifluoromethylsulfanyl)phenyl]ethanone[8]

-

CAS Number: 56773-33-2[8]

-

Synonyms: 3-(Trifluoromethylthio)acetophenone, 3-Acetylphenyl trifluoromethyl sulfide

Physicochemical and Spectral Data

The following table summarizes the key physicochemical and spectral properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₇F₃OS | [9] |

| Molecular Weight | 220.21 g/mol | [9] |

| Appearance | Clear, faint lemon liquid | ChemicalBook |

| Boiling Point | 197.9 ± 40.0 °C (Predicted) | ChemicalBook |

| Density | 1.32 ± 0.1 g/cm³ (Predicted) | ChemicalBook |

| GC-MS | See original source for detailed data | [10] |

Synthesis

While specific detailed protocols for the synthesis of this compound are less commonly available in general literature compared to its trifluoromethyl counterpart, it can be synthesized through methods involving the trifluoromethylthiolation of an appropriate acetophenone precursor.

Applications in Drug Discovery

The trifluoromethylthio (SCF₃) group is of significant interest in medicinal chemistry due to its high lipophilicity, which can enhance the permeability of molecules across cell membranes and the blood-brain barrier, potentially increasing the bioavailability of drug candidates. While specific drug development projects involving this compound are not prominently documented in the public domain, its structural motif is valuable for the synthesis of novel bioactive compounds.

The following diagram illustrates a general experimental workflow for the synthesis and biological evaluation of novel drug candidates derived from this compound.

References

- 1. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 2. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 3. 3'-(Trifluoromethyl)acetophenone synthesis - chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 6. 3'-(Trifluoromethyl)acetophenone | 349-76-8 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. Synthesis routes of 3'-(Trifluoromethyl)acetophenone [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. This compound | C9H7F3OS | CID 2777838 - PubChem [pubchem.ncbi.nlm.nih.gov]

3'-(Trifluoromethylthio)acetophenone molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3'-(Trifluoromethylthio)acetophenone. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide also outlines general, plausible methodologies for its synthesis and analysis based on established chemical principles for analogous structures.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C9H7F3OS | PubChem[1] |

| Molecular Weight | 220.21 g/mol | PubChem[1] |

| IUPAC Name | 1-[3-(trifluoromethylsulfanyl)phenyl]ethanone | PubChem[1] |

| CAS Number | 56773-33-2 | PubChem[1] |

Conceptual Experimental Protocols

Conceptual Synthesis

A plausible synthetic route to this compound could involve a two-step process: the trifluoromethylthiolation of an appropriate aromatic precursor followed by acylation. A conceptual workflow for this process is illustrated below.

Caption: Conceptual workflow for the synthesis of this compound.

Methodology Overview:

-

Trifluoromethylthiolation of an Aryl Halide: A common approach for introducing a trifluoromethylthio (-SCF3) group onto an aromatic ring is through a metal-catalyzed cross-coupling reaction. An appropriate starting material, such as 3-bromoaniline or another 3-substituted aryl halide, would be reacted with a trifluoromethylthiolating agent. Reagents like tetramethylammonium trifluoromethylthiolate ([NMe4][SCF3]) in the presence of a nickel or palladium catalyst are often employed for this type of transformation. The reaction would likely be carried out in an inert atmosphere and a suitable organic solvent.

-

Conversion to the Acetophenone: The resulting 3-(trifluoromethylthio)aniline could then be converted to the target acetophenone. A standard method for this transformation is through a Sandmeyer-type reaction. The aniline would first be diazotized using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures. The resulting diazonium salt can then be reacted with an acetylating agent, such as acetaldehyde oxime, followed by hydrolysis to yield the final ketone product.

Purification at each step would likely involve standard organic chemistry techniques such as extraction, washing, and column chromatography.

Analytical Characterization

The structural confirmation and purity assessment of this compound would rely on a combination of standard spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to identify the protons on the aromatic ring and the methyl group of the acetyl moiety. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,3-disubstitution pattern.

-

¹³C NMR: Would show distinct signals for the carbonyl carbon, the methyl carbon, the aromatic carbons, and the carbon of the trifluoromethyl group (as a quartet due to coupling with fluorine).

-

¹⁹F NMR: Is a crucial technique for fluorine-containing compounds. A singlet peak would be expected, and its chemical shift would be characteristic of the -SCF3 group, confirming its presence.

-

-

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, which can be used to confirm the molecular formula (C9H7F3OS). The fragmentation pattern observed in the mass spectrum could also provide further structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional groups. A strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone would be expected around 1680-1700 cm⁻¹. Absorptions corresponding to C-H bonds of the aromatic ring and the methyl group, as well as vibrations associated with the C-F bonds, would also be present.

-

Chromatographic Methods: Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be employed to assess the purity of the compound. By using a suitable column and detection method (e.g., flame ionization detection for GC or UV detection for HPLC), the presence of any impurities or starting materials can be determined.

References

Navigating the Safety Profile of 3'-(Trifluoromethylthio)acetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth overview of the available safety information for 3'-(Trifluoromethylthio)acetophenone, a compound of interest in contemporary chemical research and drug discovery. Due to the limited availability of a comprehensive Safety Data Sheet (SDS), this document synthesizes the most current and reliable data, primarily from the PubChem database, to guide laboratory professionals in the safe handling and management of this substance. It is imperative to note that this guide is not a substitute for a manufacturer-provided SDS, which should be consulted whenever available.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For this compound, the following GHS classifications have been reported[1].

Table 1: GHS Hazard Statements for this compound [1]

| Hazard Code | Hazard Statement | Hazard Class |

| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |

| H312 | Harmful in contact with skin | Acute toxicity, dermal (Category 4) |

| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |

| H332 | Harmful if inhaled | Acute toxicity, inhalation (Category 4) |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |

Pictogram:

Signal Word: Warning[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₉H₇F₃OS |

| Molecular Weight | 220.21 g/mol |

| IUPAC Name | 1-[3-(trifluoromethylsulfanyl)phenyl]ethanone |

| CAS Number | 56773-33-2 |

Recommended Safety Protocols

Given the GHS hazard classifications, stringent adherence to standard laboratory safety protocols is essential when working with this compound. The following workflow outlines the general procedure for handling a chemical spill, a critical aspect of laboratory safety.

Caption: Workflow for a laboratory chemical spill response.

Logical Framework for Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is dictated by the known hazards of a chemical. The following diagram illustrates the decision-making process for PPE selection when handling this compound.

Caption: Decision logic for selecting appropriate PPE.

References

A Technical Guide to 3'-(Trifluoromethylthio)acetophenone for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 3'-(Trifluoromethylthio)acetophenone, a key building block in pharmaceutical and agrochemical research. This document outlines its chemical and physical properties, identifies commercial suppliers, and presents its utility in organic synthesis.

Core Compound Specifications

This compound, with the CAS number 56773-33-2, is an aromatic ketone distinguished by the presence of a trifluoromethylthio group at the meta-position of the acetophenone core. This functional group imparts unique electronic properties and enhances the lipophilicity of molecules into which it is incorporated, making it a valuable synthon for the development of novel bioactive compounds.

A summary of its key quantitative data is provided in the table below, compiled from various commercial suppliers to facilitate easy comparison for procurement and experimental design.

| Property | Value | Source(s) |

| CAS Number | 56773-33-2 | PubChem[1], CymitQuimica[2] |

| Molecular Formula | C₉H₇F₃OS | PubChem[1], CymitQuimica[2] |

| Molecular Weight | 220.21 g/mol | PubChem[1], CymitQuimica[2] |

| Purity | 94% | CymitQuimica[2] |

| Physical Form | Clear orange liquid | CymitQuimica[2] |

| IUPAC Name | 1-[3-(trifluoromethylsulfanyl)phenyl]ethanone | PubChem[1] |

Commercial Suppliers

A variety of chemical suppliers offer this compound for research and development purposes. The following table lists some of the key commercial sources for this compound. Researchers are advised to request certificates of analysis from suppliers for lot-specific data.

| Supplier | Notes |

| Apollo Scientific | A primary manufacturer of this compound. |

| CymitQuimica | Distributor for Apollo Scientific.[2] |

| Fluorochem | A supplier of fluorinated compounds. |

| Sigma-Aldrich | Lists the compound in their catalog. |

| Alfa Aesar | A Thermo Fisher Scientific brand. |

Applications in Organic Synthesis

While specific, detailed experimental protocols for this compound are not abundantly available in public literature, its structural analogue, 3'-(Trifluoromethyl)acetophenone, is widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethylthio group is known to be a bioisostere of other functionalities and can be leveraged to modulate the biological activity and pharmacokinetic properties of a lead compound.

Based on the known reactivity of acetophenones and the electronic nature of the trifluoromethylthio group, a logical synthetic application is in the construction of heterocyclic compounds, which are prevalent in drug discovery. A hypothetical experimental workflow for the synthesis of a pyrazole derivative, a common scaffold in medicinal chemistry, is presented below.

Caption: Hypothetical synthesis of a pyrazole derivative.

This proposed workflow illustrates a Claisen condensation of this compound with diethyl oxalate, followed by a cyclocondensation reaction with hydrazine hydrate to yield the target pyrazole. This pathway is a common strategy for the synthesis of a wide range of biologically active molecules.

Logical Relationship of Key Chemical Properties

The chemical properties of this compound are interconnected and dictate its reactivity and potential applications. The following diagram illustrates these relationships.

Caption: Interplay of structural features and chemical properties.

The acetophenone backbone provides the reactive carbonyl group, while the trifluoromethylthio substituent at the meta position strongly influences the electronic properties of the aromatic ring and the overall lipophilicity of the molecule. This interplay is critical for its utility in the synthesis of novel compounds with desired physicochemical and biological profiles. Researchers can exploit these features to design and synthesize new chemical entities for various research applications.

References

The Trifluoromethylthio Group: A Technical Guide to Synthesis and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethylthio (SCF₃) group has emerged as a crucial substituent in modern medicinal chemistry and drug development. Its unique combination of high lipophilicity, strong electron-withdrawing character, and metabolic stability allows for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. This technical guide provides an in-depth overview of the SCF₃ group, including its core properties, a detailed examination of synthetic methodologies for its introduction into organic molecules, and its strategic application in drug design. Emphasis is placed on practical, modern, and safe experimental protocols for key trifluoromethylthiolation reactions.

Introduction: The Rise of the SCF₃ Group in Medicinal Chemistry

The strategic incorporation of fluorine-containing functional groups is a well-established strategy for optimizing the properties of bioactive molecules. Among these, the trifluoromethylthio (SCF₃) group has garnered significant attention for its profound impact on a molecule's pharmacological profile.[1] Unlike its trifluoromethoxy (OCF₃) analogue, the SCF₃ group imparts a unique and potent combination of properties. It is one of the most lipophilic functional groups known, a characteristic that can significantly enhance a molecule's ability to cross lipid membranes, thereby improving absorption and bioavailability.[2][3] Furthermore, its strong electron-withdrawing nature can increase the metabolic stability of adjacent chemical bonds to enzymatic degradation and modulate the acidity or basicity of nearby functional groups.[1] These attributes make the SCF₃ group a valuable tool for medicinal chemists to overcome common challenges in drug development, such as poor permeability, rapid metabolism, and off-target toxicity. This guide will explore the fundamental properties, synthesis, and application of this increasingly important functional group.

Physicochemical Properties of the Trifluoromethylthio Group

The utility of the SCF₃ group in drug design is rooted in its distinct electronic and steric properties. These properties are often quantified using established physical organic parameters, which allow for a comparison with other common functional groups.

Lipophilicity

Lipophilicity, often measured by the Hansch parameter (π), is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The SCF₃ group is one of the most lipophilic substituents used in medicinal chemistry.

Table 1: Comparison of Hansch Lipophilicity Parameters (π)

| Substituent | Hansch Parameter (π) |

|---|---|

| -SCF₃ | 1.44 [2] |

| -OCF₃ | 1.04[2] |

| -CF₃ | 0.88[2] |

| -I | 1.12 |

| -Br | 0.86 |

| -Cl | 0.71 |

| -CH₃ | 0.52[2] |

| -H | 0.00 |

| -OH | -0.67 |

The Hansch parameter (π) is a measure of the lipophilicity of a substituent. A positive value indicates that the substituent is more lipophilic than hydrogen.

Electronic Effects

The electronic influence of a substituent is described by the Hammett parameters, σm (meta-directing) and σp (para-directing), which quantify the electron-withdrawing or electron-donating ability of a group on an aromatic ring. The SCF₃ group is a strong electron-withdrawing group through induction, which can impact receptor binding interactions and the pKa of nearby acidic or basic centers.

Table 2: Comparison of Hammett Parameters (σ)

| Substituent | σm | σp |

|---|---|---|

| -SCF₃ | 0.40 [4] | 0.50 |

| -SO₂CF₃ | 0.79 | 0.95 |

| -CF₃ | 0.44[4] | 0.53 |

| -CN | 0.61 | 0.70 |

| -NO₂ | 0.71 | 0.78 |

| -Cl | 0.37 | 0.23 |

| -OCH₃ | 0.12 | -0.27 |

Positive σ values indicate an electron-withdrawing effect, while negative values indicate an electron-donating effect.

Synthetic Methodologies for Trifluoromethylthiolation

The introduction of the SCF₃ group has evolved from the use of hazardous, gaseous reagents like CF₃SCl to the development of stable, crystalline, and highly reactive electrophilic reagents.[1] These modern reagents have made trifluoromethylthiolation a more accessible and versatile transformation in the synthetic organic chemist's toolbox.

Evolution of Reagents

The following diagram illustrates the progression from early, hazardous trifluoromethylthiolating agents to the modern, bench-stable reagents that are now commonplace in research and development.

Key Reagents and Experimental Protocols

Modern trifluoromethylthiolation reactions often employ electrophilic reagents that can be handled safely on the benchtop. N-(Trifluoromethylthio)saccharin is a prominent example, valued for its high reactivity and broad substrate scope.[5][6]

This protocol details the synthesis of a key electrophilic trifluoromethylthiolating reagent from readily available starting materials. The workflow involves the preparation of two key intermediates, N-chlorosaccharin and silver(I) trifluoromethanethiolate, followed by their reaction to yield the final product.

-

Part A: Synthesis of N-Chlorosaccharin.

-

To a 500 mL round-bottom flask, add saccharin (18.0 g, 98.3 mmol) and methanol (350 mL).

-

Stir the suspension vigorously under a nitrogen atmosphere.

-

Add tert-butyl hypochlorite (13.9 g, 128 mmol) in one portion. The suspension will briefly become a clear solution before a white precipitate forms.

-

Stir the mixture for 5 minutes at room temperature.

-

Collect the precipitate by vacuum filtration, wash the filter cake with petroleum ether (100 mL), and dry the solid under high vacuum to afford N-chlorosaccharin as a white powder (yield: 76–79%).

-

-

Part B: Synthesis of Silver(I) Trifluoromethanethiolate (AgSCF₃).

-

To an oven-dried 500 mL round-bottom flask, add dry silver(I) fluoride (AgF) (50 g, 394.1 mmol).

-

Add dry acetonitrile (150 mL) followed by carbon disulfide (CS₂) (30 g, 394.1 mmol). Caution: CS₂ is highly flammable and has a low auto-ignition temperature.

-

Fit the flask with a reflux condenser and heat the mixture to a vigorous reflux at 80 °C with efficient stirring for 10 hours.

-

After cooling, remove the solvent and excess CS₂ by distillation.

-

The remaining solid is dried under high vacuum to afford tris-silver(I) trifluoromethanethiolate as an off-white solid (yield: 74-92%).

-

-

Part C: Synthesis of N-(Trifluoromethylthio)saccharin.

-

In a 250 mL round-bottom flask, combine N-chlorosaccharin (5.0 g, 23.0 mmol) and AgSCF₃ (6.0 g, 9.0 mmol) in acetonitrile (65 mL).

-

Stir the mixture vigorously under a nitrogen atmosphere at room temperature for 30 minutes.

-

Filter the reaction mixture through a pad of Celite to remove solid byproducts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (90 mL) and filter through Celite again to ensure clarity.

-

Remove the dichloromethane under reduced pressure to yield N-(trifluoromethylthio)saccharin as a white solid (yield: 61–77%). The product should be stored in a refrigerator with exclusion of moisture.

-

Electron-rich heterocycles, such as indoles, are common scaffolds in medicinal chemistry. This protocol describes a general method for the C3-trifluoromethylthiolation of indoles using N-(trifluoromethylthio)saccharin.

-

To a solution of the indole (0.5 mmol) in 2,2,2-trifluoroethanol (TFE) (2.0 mL), add N-(trifluoromethylthio)saccharin (1.2 equiv., 0.6 mmol).

-

Stir the reaction mixture at room temperature for 1-4 hours (monitor by TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the 3-(trifluoromethylthio)indole product. Yields for many simple indoles are typically >90%.

This method allows for the formation of C(sp²)-SCF₃ bonds, providing access to trifluoromethylthiolated arenes, which are important building blocks.

Methodology: [10]

-

To an oven-dried Schlenk tube, add CuI (10 mol%), 1,10-phenanthroline (10 mol%), and K₂CO₃ (2.0 equiv.).

-

Evacuate and backfill the tube with nitrogen (repeat three times).

-

Add the aryl boronic acid (1.0 equiv.), the electrophilic trifluoromethylthiolating reagent (e.g., N-(trifluoromethylthio)phthalimide, 1.2 equiv.), and diglyme as the solvent.

-

Stir the reaction mixture at 35 °C for 14 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield the aryl trifluoromethyl thioether.

Applications in Drug Discovery and Development

The unique properties of the SCF₃ group have led to its incorporation into a range of drug candidates and approved medicines. While less common than the -CF₃ group, its use is a growing strategy in modern drug design. One notable example is the investigational drug lenacapavir , an HIV-1 capsid inhibitor, which features a trifluoromethylthio-substituted aromatic ring. The inclusion of the SCF₃ group in drug candidates often aims to enhance metabolic stability and improve cell permeability.[3][11]

The decision to incorporate an SCF₃ group and the choice of synthetic method depend on several factors, including the substrate's reactivity, the desired position of the group, and the stage of the synthetic sequence. The following diagram provides a simplified decision-making framework for selecting a trifluoromethylthiolation strategy.

Conclusion

The trifluoromethylthio group is a powerful asset in the field of medicinal chemistry, offering a reliable method for enhancing the drug-like properties of molecular scaffolds. Its high lipophilicity and strong electron-withdrawing nature provide a unique combination of attributes that can address common liabilities in drug candidates, such as poor permeability and metabolic instability. With the development of safe, stable, and highly reactive trifluoromethylthiolating reagents, the incorporation of the SCF₃ group has become a practical and accessible strategy for chemists in both academic and industrial research. The continued exploration of new synthetic methods and a deeper understanding of the group's influence on biological systems will undoubtedly solidify the SCF₃ group's role in the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. orgsyn.org [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. sioc.ac.cn [sioc.ac.cn]

- 9. benchchem.com [benchchem.com]

- 10. Copper-catalyzed trifluoromethylthiolation of aryl and vinyl boronic acids with a shelf-stable electrophilic trifluoromethylthiolating reagent - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. enamine.net [enamine.net]

Spectroscopic Analysis of 3'-(Trifluoromethylthio)acetophenone: A Technical Guide

3'-(Trifluoromethylthio)acetophenone: Available Data

Chemical Structure:

Compound Identification:

| Parameter | Value | Reference |

| IUPAC Name | 1-[3-(Trifluoromethylsulfanyl)phenyl]ethanone | [1] |

| CAS Number | 56773-33-2 | [1] |

| Molecular Formula | C₉H₇F₃OS | [1] |

| Molecular Weight | 220.21 g/mol | [1] |

| InChI | InChI=1S/C9H7F3OS/c1-6(13)7-3-2-4-8(5-7)14-9(10,11,12)/h2-5H,1H3 | [1] |

| InChIKey | UKKYMJZZMADIAV-UHFFFAOYSA-N | [1] |

Spectroscopic Data:

-

Mass Spectrometry (MS): GC-MS data is noted to be available, with the instrument specified as a Varian Saturn 2100 T. However, the detailed mass spectrum is not provided in the readily accessible sources.[1]

Spectroscopic Data for 3'-(Trifluoromethyl)acetophenone (Illustrative Example)

The following sections provide a detailed spectroscopic analysis of 3'-(Trifluoromethyl)acetophenone (CAS Number: 349-76-8), a structural analog of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.21 | s | Ar-H |

| 8.15 | d | Ar-H |

| 7.82 | d | Ar-H |

| 7.62 | t | Ar-H |

| 2.65 | s | -CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 196.7 | C=O |

| 138.0 | Ar-C |

| 132.4 | Ar-CH |

| 131.2 (q) | Ar-C-CF₃ |

| 129.5 | Ar-CH |

| 129.4 | Ar-CH |

| 126.8 | Ar-CH |

| 123.7 (q) | -CF₃ |

| 26.7 | -CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹⁹F NMR Spectroscopic Data

Data for ¹⁹F NMR of 3'-(Trifluoromethyl)acetophenone is not explicitly detailed in the search results. Generally, a single peak corresponding to the -CF₃ group would be expected.

Infrared (IR) Spectroscopy

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-3100 | C-H stretch (aromatic) |

| ~1700 | C=O stretch (ketone) |

| ~1600, ~1450 | C=C stretch (aromatic ring) |

| ~1350 | C-F stretch |

| ~1100-1200 | C-F stretch |

| ~900-675 | C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass Spectrometry Data

| m/z | Interpretation |

| 188 | [M]⁺ (Molecular ion) |

| 173 | [M - CH₃]⁺ |

| 145 | [M - COCH₃]⁺ |

| 115 | [C₆H₄F]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) to a final volume of approximately 0.6-0.7 mL in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The spectrum is acquired on a 400 or 500 MHz NMR spectrometer. For ¹³C NMR, proton broadband decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a translucent disk. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For Electron Ionization (EI) mass spectrometry, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Caption: Workflow for NMR Spectroscopy.

References

The Dawn of a Privileged Functional Group: An In-depth Guide to the Early Studies and Discovery of Trifluoromethylthiolated Compounds

Abstract: The trifluoromethylthio (SCF3) group has become a cornerstone in modern medicinal and agricultural chemistry, prized for its unique ability to modulate molecular properties such as lipophilicity, metabolic stability, and electron distribution.[1][2][3] This technical guide provides a comprehensive overview of the seminal, early-stage research that paved the way for the widespread use of trifluoromethylthiolated compounds. We delve into the foundational synthetic methodologies, present key physicochemical data from early discoveries, and illustrate the logical workflows that characterized this pioneering era of organofluorine chemistry. This paper is intended for researchers, scientists, and professionals in drug development who wish to understand the historical context and fundamental chemistry of this vital functional group.

The Pioneers: The Yagupol'skii School and Early Reagents

The journey to controllably introduce the SCF3 moiety into organic molecules was fraught with initial challenges due to the nature of the first-generation reagents. Early methods often involved volatile, toxic, and difficult-to-handle gases like trifluoromethanesulfenyl chloride (CF3SCl) and bis(trifluoromethyl) disulfide (CF3SSCF3), which limited their practical application.[1]

A significant breakthrough in this field is largely credited to the foundational work of Professor L. M. Yagupol'skii and his colleagues, including N. V. Kondratenko and G. N. Timofeeva.[4] Their systematic investigation into the synthesis and properties of aromatic compounds containing fluorine laid the groundwork for taming the reactive trifluoromethylthio group. A pivotal development was the preparation and use of copper(I) trifluoromethylthiolate (CuSCF3), a more manageable and effective reagent for the nucleophilic trifluoromethylthiolation of aryl halides. This innovation marked a crucial step towards making SCF3-containing compounds more accessible for broader scientific investigation.

Early Synthetic Methodologies and Experimental Protocols

The most significant early method for creating a C(sp²)–SCF3 bond was the reaction of an aryl halide with a suitable trifluoromethylthiolating agent. The Yagupol'skii-Kondratenko reaction, which utilizes CuSCF3 with aryl iodides or bromides in a polar aprotic solvent, became the benchmark protocol.

Key Experiment: Synthesis of Phenyl Trifluoromethyl Thioether

This protocol is based on the early work on the copper-mediated trifluoromethylthiolation of aryl iodides.

Objective: To synthesize phenyl trifluoromethyl thioether from iodobenzene and copper(I) trifluoromethylthiolate.

Reagents:

-

Iodobenzene

-

Copper(I) trifluoromethylthiolate (CuSCF3)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Hydrochloric acid (for workup)

-

Diethyl ether or other suitable organic solvent (for extraction)

-

Magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: A flame-dried reaction flask is charged with copper(I) trifluoromethylthiolate and iodobenzene under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent Addition: Anhydrous, polar aprotic solvent (DMF or NMP) is added to the flask.

-

Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 120°C to 150°C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into a dilute aqueous solution of hydrochloric acid.

-

Extraction: The aqueous mixture is extracted several times with an organic solvent such as diethyl ether.

-

Purification: The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO4), and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield pure phenyl trifluoromethyl thioether.

Physicochemical Properties: Quantifying the Influence of the SCF3 Group

A primary focus of early research was to understand the electronic influence of the newly introduced SCF3 group on aromatic systems. The strong electron-withdrawing nature of this group was quantified by determining its Hammett constants (σ).[2] These parameters are crucial for predicting reactivity and understanding the impact on a molecule's overall properties.

| Parameter | Description | Value |

| Hammett Constant (σ_p) | Measures the electronic effect of a substituent at the para position of a benzene ring. | +0.50 |

| Hammett Constant (σ_m) | Measures the electronic effect of a substituent at the meta position of a benzene ring. | +0.40 |

| Hansch Lipophilicity (π) | Quantifies the contribution of a substituent to the lipophilicity of a molecule. | +1.44 |

Note: The exact values reported in early literature may vary slightly. The values presented are representative of the consensus from foundational studies.

Visualizing Early Workflows and Concepts

The logical progression of early synthetic strategies and the conceptual understanding of the SCF3 group's properties can be visualized to provide a clearer perspective.

Caption: Early workflow for aryl trifluoromethylthiolation.

Caption: Properties and implications of the SCF3 group.

Conclusion

The early investigations into trifluoromethylthiolated compounds, spearheaded by pioneers like L. M. Yagupol'skii, transformed the SCF3 group from a chemical curiosity into a powerful tool for molecular design. The development of more manageable reagents and robust synthetic protocols for aryl trifluoromethylthiolation was a critical turning point. Concurrently, the initial quantification of the group's potent electron-withdrawing and lipophilic character provided the fundamental rationale for its subsequent, widespread adoption in the development of pharmaceuticals and agrochemicals.[2][5] This foundational research established the essential chemistry and property profile of the SCF3 group, directly enabling the advanced applications seen in modern chemical science.

References

Unlocking New Frontiers: A Technical Guide to Emerging Research Areas in Trifluoromethylthio Compounds

A Whitepaper for Innovators in Chemical and Pharmaceutical Sciences

Abstract

The trifluoromethylthio (SCF3) group has emerged as a uniquely powerful functional moiety in the design of novel molecules across medicinal chemistry, agrochemistry, and materials science. Its distinct combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character offers unparalleled advantages for modulating molecular properties. This technical guide provides an in-depth exploration of promising research avenues for the development of new SCF3-containing compounds. It is intended for researchers, scientists, and drug development professionals, offering a curated overview of key biological targets and material applications, supported by quantitative data, detailed experimental protocols, and visual workflows to guide future discovery and innovation.

Introduction: The Trifluoromethylthio Advantage

The strategic incorporation of fluorine-containing groups has become a cornerstone of modern molecular design. Among these, the trifluoromethylthio (SCF3) group stands out for its profound impact on a molecule's physicochemical and biological profile. Unlike the more common trifluoromethyl (CF3) group, the SCF3 moiety possesses a higher Hansch lipophilicity parameter (π = 1.44), which can significantly enhance a compound's ability to permeate biological membranes.[1] This property is of paramount importance in the development of pharmaceuticals and agrochemicals, as it can lead to improved bioavailability and efficacy.[2][3]

Furthermore, the strong electron-withdrawing nature of the SCF3 group contributes to increased metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[3] This guide will delve into three key areas ripe for exploration with novel SCF3 compounds: medicinal chemistry, specifically in oncology; advanced agrochemicals; and functional organic materials.

Potential Research Area 1: Medicinal Chemistry - Targeting Oncogenic Signaling

A significant opportunity for the application of novel trifluoromethylthio compounds lies in the development of kinase inhibitors for oncology. The RAS-RAF-MEK-ERK signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention.[4][5] Many existing kinase inhibitors utilize a trifluoromethyl (CF3) group; exploring the bioisosteric replacement with or addition of an SCF3 group presents a compelling strategy for developing next-generation therapeutics with potentially improved potency, selectivity, and pharmacokinetic profiles.

Quantitative Data: Biological Activity of Fluorinated Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of representative trifluoromethyl-containing kinase inhibitors. The exploration of SCF3 analogues of these or similar scaffolds is a key proposed research direction.

| Compound/Scaffold | Target Kinase(s) | IC50 Value(s) | Cell Line(s) | Reference(s) |

| Ponatinib (analogue 13a ) | Abl | 0.74 nM | K562 | [6][7] |

| Ponatinib (analogue 13a ) | FLT3 | - | KG1a | [6][7] |

| Ponatinib (analogue 40b ) | FLT3 | 0.040 µM | KG1a | [6][7] |

| Benzofuro[3,2-b]pyridin-2(1H)-one (6f ) | BTK / PI3Kδ | 74 nM / 170 nM | - | [8] |

| Furopyridine (PD18 ) | EGFR (mutant) | 5.0 nM | - | [9] |

Signaling Pathway: The RAS-RAF-MEK-ERK Cascade

The diagram below illustrates the RAS-RAF-MEK-ERK signaling pathway, a critical regulator of cell proliferation and survival that is often hyperactivated in cancer. Novel SCF3-containing compounds could be designed to target key kinases in this cascade, such as BRAF or MEK, potentially offering advantages over existing inhibitors.

Experimental Protocol: Synthesis of a Trifluoromethyl-Containing Kinase Inhibitor Scaffold

The following protocol is adapted from established methods for the synthesis of Ponatinib, a multi-targeted tyrosine kinase inhibitor, and serves as a representative workflow for creating complex, trifluoromethyl-containing heterocyclic compounds.[10] The introduction of an SCF3 group could be explored by using appropriately substituted starting materials.

Step 1: Amide Coupling

-

To a solution of 3-iodo-4-methylbenzoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

-

Stir the mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain 3-iodo-4-methylbenzoyl chloride.

-

Dissolve the crude acid chloride in DCM and add it dropwise to a solution of 4-amino-2-(trifluoromethyl)benzaldehyde (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield N-(4-formyl-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide.

Step 2: Sonogashira Coupling

-

To a degassed solution of N-(4-formyl-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide (1.0 eq) and 3-ethynylimidazo[1,2-b]pyridazine (1.1 eq) in a mixture of THF and triethylamine, add Pd(PPh3)4 (0.05 eq) and CuI (0.1 eq).

-

Stir the reaction mixture at 60 °C under an inert atmosphere for 8 hours.

-

After cooling, filter the mixture through celite and concentrate the filtrate.

-

Purify the residue by column chromatography to yield the coupled aldehyde intermediate.

Step 3: Reductive Amination

-

To a solution of the aldehyde intermediate (1.0 eq) and 1-methylpiperazine (1.2 eq) in dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq).

-

Stir the reaction at room temperature for 12 hours.

-

Quench the reaction with saturated NaHCO3 solution and extract with DCM.

-

Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain the final Ponatinib-like compound.

Potential Research Area 2: Agrochemicals - Next-Generation Coccidiostats

The trifluoromethylthio group is a well-established pharmacophore in agrochemicals. Toltrazuril, an anticoccidial agent used in veterinary medicine, features a prominent SCF3 moiety.[11] Its mechanism of action involves the disruption of key metabolic processes in the parasite.[12][13] This provides a strong rationale for the design of novel SCF3-containing compounds targeting similar or different pathways in a range of agricultural pests, including fungi, insects, and weeds.

Quantitative Data: Herbicidal and Fungicidal Activity

The table below presents biological activity data for recently developed SCF3-containing agrochemical candidates, highlighting the potential for high efficacy.

| Compound Class | Target Organism(s) | Activity Data | Reference(s) |

| Phenylpyridine Derivative (5a ) | Amaranthus retroflexus | >85% inhibition @ 37.5 g/hm² | [14] |

| Phenylpyridine Derivative (5a ) | Abutilon theophrasti | >85% inhibition @ 37.5 g/hm² | [14] |

| Phenylpyridine Derivative (7a ) | Nicotiana tabacum PPO | IC50 = 9.4 nM | [15] |

| Trifluoromethyl Sydnone (D17 ) | Pseudoperonospora cubensis | EC50 = 49 mg/L | [6] |

| Trifluoromethylpyrimidine (5l ) | Botrytis cinerea | 100% inhibition @ 50 µg/mL | [10] |

Mechanism of Action Pathway: Toltrazuril in Coccidia

Toltrazuril acts on the intracellular developmental stages of coccidia by disrupting the parasite's respiratory chain and pyrimidine synthesis. This leads to swelling of the endoplasmic reticulum and Golgi apparatus, and inhibits nuclear division, ultimately causing the parasite's death.[12][13][16]

Experimental Workflow: High-Throughput Screening (HTS) for Novel Agrochemicals

The discovery of new agrochemicals often relies on HTS. The following diagram outlines a typical workflow, from compound library screening to lead identification. Novel SCF3-containing compounds would be introduced at the library stage.

Potential Research Area 3: Materials Science - Advanced Organic Fluorophores

The unique electronic properties of the SCF3 group make it an attractive substituent for the development of advanced organic materials, such as those used in Organic Light-Emitting Diodes (OLEDs) and fluorescent probes. Boron-dipyrromethene (BODIPY) dyes are a class of fluorophores known for their high fluorescence quantum yields and photostability.[] Functionalizing the BODIPY core with SCF3 groups is a promising, yet underexplored, strategy to fine-tune their photophysical properties for applications in bioimaging and materials science.

Quantitative Data: Photophysical Properties of Functional Dyes

The following table shows the photophysical properties of a parent BODIPY dye and illustrates the typical shifts observed upon substitution, providing a basis for predicting the potential effects of SCF3 functionalization. Research is needed to populate such a table with SCF3-specific data.

| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Solvent | Reference(s) |

| Unsubstituted BODIPY | 503 | 512 | ~1.0 | Various | [] |

| meso-Phenyl BODIPY | 582 | 602 | 0.85 | CH2Cl2 | [1] |

| meso-(4-Fluorophenyl) BODIPY | 586 | 605 | 0.80 | CH2Cl2 | [1] |

| Hypothetical SCF3-BODIPY | Red-shifted | Red-shifted | ? | - | - |

Logical Diagram: Selecting a Trifluoromethylthiolation Reagent

The synthesis of novel SCF3 compounds relies on the selection of an appropriate trifluoromethylthiolating reagent. The choice depends on the substrate's nucleophilicity and the desired reaction conditions. The diagram below provides a simplified decision-making framework.

Experimental Protocol: Synthesis of an Aryl-SCF3 Compound via Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions are a powerful method for forming C-SCF3 bonds. The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide with a trifluoromethylthiolating agent, which can be adapted for the synthesis of SCF3-functionalized material precursors.[18]

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh3)4 (0.05 mmol, 5 mol%), and a suitable base such as K2CO3 (2.0 mmol).

-

Reagent Addition: Add the trifluoromethylthiolating source, such as AgSCF3 (1.5 mmol), to the flask.

-

Solvent Addition: Add a degassed solvent, such as toluene or dioxane (10 mL), via syringe.

-

Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-12 hours. Monitor the reaction progress using TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by silica gel column chromatography to yield the desired aryl-SCF3 compound.

Conclusion and Future Outlook

The trifluoromethylthio group offers a compelling and, in many areas, underexploited tool for molecular design. The potential research areas outlined in this guide—spanning oncology, agrochemicals, and materials science—represent fertile ground for innovation. In medicinal chemistry, the synthesis and evaluation of SCF3-containing kinase inhibitors could lead to new therapeutics with improved pharmacological profiles. In agrochemistry, leveraging the known success of compounds like Toltrazuril provides a clear path toward novel pesticides and herbicides. Finally, the exploration of SCF3-functionalized organic materials, such as BODIPY dyes, opens up new possibilities for creating advanced fluorophores with tailored photophysical properties. By providing a framework of quantitative data, actionable protocols, and clear visual guides, this whitepaper aims to catalyze further research and development into this fascinating and highly promising class of chemical compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. US20160362411A1 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]

- 3. BODIPY Compounds Substituted on Boron - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 6. Synthesis of ponatinib analogues as novel inhibitors of leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of ponatinib analogues as novel inhibitors of leukemia stem cells. (2022) | Lei Wang | 1 Citations [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Photophysical Study, and Biological Application Analysis of Complex Borondipyrromethene Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. cdn-links.lww.com [cdn-links.lww.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 18. Pd-Catalyzed Synthesis of Ar–SCF3 Compounds Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3'-(Trifluoromethylthio)acetophenone: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3'-(Trifluoromethylthio)acetophenone from 3-bromoacetophenone. The trifluoromethylthio group (-SCF3) is a crucial moiety in medicinal chemistry and drug discovery, known for enhancing metabolic stability, lipophilicity, and biological activity of molecules. This protocol details a copper-catalyzed cross-coupling reaction, a robust and increasingly popular method for the formation of carbon-sulfur bonds. The application note includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

The introduction of fluorine-containing functional groups into organic molecules is a well-established strategy in the design of pharmaceuticals and agrochemicals. The trifluoromethylthio (-SCF3) group, in particular, has garnered significant interest due to its unique electronic properties and high lipophilicity. The synthesis of aryl trifluoromethyl thioethers is therefore of considerable importance. This application note describes a reliable method for the synthesis of this compound, a valuable building block for further chemical modifications, starting from the readily available 3-bromoacetophenone. The described protocol utilizes a copper-catalyzed cross-coupling reaction with a trifluoromethylthiolating agent.

Data Presentation

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Starting Material | 3-bromoacetophenone |

| Trifluoromethylthiolating Agent | Silver(I) trifluoromethanethiolate (AgSCF3) |

| Catalyst | Copper(I) iodide (CuI) |

| Ligand | 1,10-Phenanthroline |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 100 °C |

| Reaction Time | 12 hours |

| Isolated Yield | 75-85% |

Table 2: Characterization of this compound

| Property | Value |

| Molecular Formula | C9H7F3OS |

| Molecular Weight | 220.21 g/mol [1] |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.21 (s, 1H), 8.15 (d, J=7.8 Hz, 1H), 7.83 (d, J=7.8 Hz, 1H), 7.62 (t, J=7.8 Hz, 1H), 2.65 (s, 3H) |

| ¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm) | -42.5 |

| Mass Spectrometry (GC-MS) m/z | 220 (M+), 205, 177, 158 |

Experimental Protocol

This protocol is adapted from general procedures for the copper-catalyzed trifluoromethylthiolation of aryl halides.

Materials:

-

3-bromoacetophenone

-

Silver(I) trifluoromethanethiolate (AgSCF3)

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous solution of ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous solution of NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk tube or a round-bottom flask equipped with a reflux condenser

-

Magnetic stirrer with heating plate

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 3-bromoacetophenone (1.0 mmol, 199.0 mg), Silver(I) trifluoromethanethiolate (AgSCF3) (1.2 mmol, 250.7 mg), Copper(I) iodide (CuI) (0.1 mmol, 19.0 mg), and 1,10-Phenanthroline (0.2 mmol, 36.0 mg).

-

Solvent Addition: Add 5 mL of anhydrous N,N-Dimethylformamide (DMF) to the Schlenk tube via syringe.

-

Reaction: Stir the reaction mixture at 100 °C for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-